molecular formula C21H31N7O B15121680 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B15121680
M. Wt: 397.5 g/mol
InChI Key: UQYHOWCSTSDXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and piperazine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole and pyrimidine intermediates, followed by their coupling with piperazine and piperidine derivatives.

    Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of Pyrimidine Intermediate: The pyrimidine ring can be synthesized by reacting suitable precursors such as 4-chloropyrimidine with 3,5-dimethyl-1H-pyrazole.

    Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled with piperazine and piperidine derivatives using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-Chloropyrimidine: A pyrimidine derivative used as a precursor in the synthesis of the target compound.

    Piperazine and Piperidine Derivatives: Compounds with similar piperazine and piperidine moieties.

Uniqueness

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to its combination of pyrazole, pyrimidine, piperazine, and piperidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H31N7O

Molecular Weight

397.5 g/mol

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C21H31N7O/c1-16-4-6-27(7-5-16)21(29)14-25-8-10-26(11-9-25)19-13-20(23-15-22-19)28-18(3)12-17(2)24-28/h12-13,15-16H,4-11,14H2,1-3H3

InChI Key

UQYHOWCSTSDXOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.